molecular formula C7H13NO3 B14520612 (1R,2R)-1-Methoxy-2-nitrocyclohexane CAS No. 62527-76-8

(1R,2R)-1-Methoxy-2-nitrocyclohexane

Cat. No.: B14520612
CAS No.: 62527-76-8
M. Wt: 159.18 g/mol
InChI Key: ALVWBBJWFMADNV-RNFRBKRXSA-N
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Description

(1R,2R)-1-Methoxy-2-nitrocyclohexane is an organic compound with a unique stereochemistry, characterized by the presence of a methoxy group and a nitro group on a cyclohexane ring The compound’s stereochemistry is denoted by the (1R,2R) configuration, indicating the specific spatial arrangement of the substituents on the cyclohexane ring

Preparation Methods

The synthesis of (1R,2R)-1-Methoxy-2-nitrocyclohexane typically involves the nitration of a suitable cyclohexane derivative followed by the introduction of the methoxy group. One common synthetic route includes the nitration of cyclohexanol to form 2-nitrocyclohexanol, which is then methylated to introduce the methoxy group, resulting in this compound. The reaction conditions often involve the use of nitric acid for nitration and methyl iodide or dimethyl sulfate for methylation .

Chemical Reactions Analysis

(1R,2R)-1-Methoxy-2-nitrocyclohexane undergoes various chemical reactions, including:

Scientific Research Applications

(1R,2R)-1-Methoxy-2-nitrocyclohexane has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a precursor for the synthesis of drugs targeting specific biological pathways.

    Industry: It is used in the development of new materials and as a reagent in organic synthesis

Mechanism of Action

The mechanism of action of (1R,2R)-1-Methoxy-2-nitrocyclohexane involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules, leading to various biological effects. The methoxy group can also participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding to molecular targets .

Comparison with Similar Compounds

(1R,2R)-1-Methoxy-2-nitrocyclohexane can be compared with other similar compounds, such as:

Properties

CAS No.

62527-76-8

Molecular Formula

C7H13NO3

Molecular Weight

159.18 g/mol

IUPAC Name

(1R,2R)-1-methoxy-2-nitrocyclohexane

InChI

InChI=1S/C7H13NO3/c1-11-7-5-3-2-4-6(7)8(9)10/h6-7H,2-5H2,1H3/t6-,7-/m1/s1

InChI Key

ALVWBBJWFMADNV-RNFRBKRXSA-N

Isomeric SMILES

CO[C@@H]1CCCC[C@H]1[N+](=O)[O-]

Canonical SMILES

COC1CCCCC1[N+](=O)[O-]

Origin of Product

United States

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